REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]([CH3:11])[CH3:10])=[CH:5][CH:4]=1.C[I:14].[CH2:15](Cl)Cl>ClC(Cl)C>[I-:14].[CH3:10][N:9]([CH3:11])[C:6]1[CH:7]=[CH:8][C:3]([N+:2]([CH3:15])([CH3:12])[CH3:1])=[CH:4][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)N(C)C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid filtered out
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
purified via flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].CN(C1=CC=C(C=C1)[N+](C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |